Divergent Gram-Selectivity Within the O. hosii Esculentin Repertoire: Esculentin-2HSa vs. Esculentin-1HSa
Within the same source organism (Odorrana hosii) and tested under identical conditions, the two esculentin-family paralogs display opposite Gram-selectivity profiles. Esculentin-2HSa exhibits a 2-fold Gram-negative preference (E. coli MIC 16 µM vs. S. aureus MIC 32 µM), whereas Esculentin-1HSa is equipotent against both test organisms (MIC 12 µM for both species) [1][2]. This intra-family selectivity divergence is quantified by the E. coli/S. aureus MIC ratio: 0.5 for Esculentin-2HSa versus 1.0 for Esculentin-1HSa, representing a 2-fold shift in target organism bias [2].
| Evidence Dimension | Gram-selectivity ratio (E. coli MIC / S. aureus MIC) |
|---|---|
| Target Compound Data | E. coli ATCC 25726 MIC = 16 µM; S. aureus ATCC 25923 MIC = 32 µM; Selectivity ratio = 0.5 (Gram-negative preferential) |
| Comparator Or Baseline | Esculentin-1HSa: E. coli ATCC 25726 MIC = 12 µM; S. aureus ATCC 25923 MIC = 12 µM; Selectivity ratio = 1.0 (equipotent) |
| Quantified Difference | 2-fold difference in selectivity ratio (0.5 vs. 1.0); Esculentin-2HSa is 2.7-fold less potent against S. aureus (32 vs. 12 µM) and 1.3-fold less potent against E. coli (16 vs. 12 µM) |
| Conditions | Broth microdilution assay; same study (Conlon et al., 2008); identical reference strains from ATCC; both peptides isolated from same norepinephrine-stimulated skin secretion of O. hosii |
Why This Matters
For procurement decisions targeting Gram-negative-selective research programs, Esculentin-2HSa provides a selectivity profile absent from its only esculentin-family paralog from the same organism.
- [1] DRAMP01476. Esculentin-2HSa. Data Repository of Antimicrobial Peptides. Target Organism: S. aureus ATCC 25923 MIC=32 µM; E. coli ATCC 25726 MIC=16 µM. View Source
- [2] DRAMP01477. Esculentin-1HSa. Data Repository of Antimicrobial Peptides. Target Organism: S. aureus ATCC 25923 MIC=12 µM; E. coli ATCC 25726 MIC=12 µM. View Source
